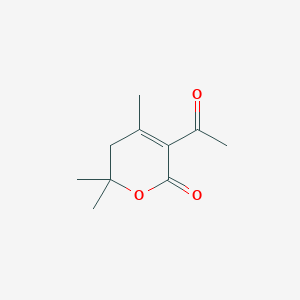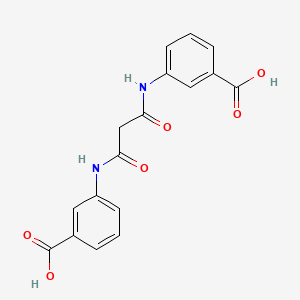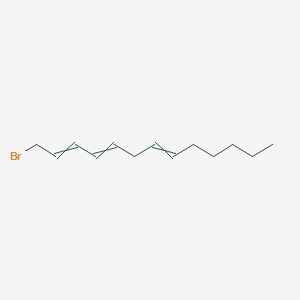
1-Bromotrideca-2,4,7-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromotrideca-2,4,7-triene is an organic compound characterized by the presence of a bromine atom attached to a tridecatriene backbone. This compound is notable for its conjugated diene system, which imparts unique chemical properties and reactivity. The molecular formula of this compound is C13H21Br .
Preparation Methods
The synthesis of 1-Bromotrideca-2,4,7-triene typically involves the bromination of tridecatriene precursors. One common method is the addition of bromine (Br2) to trideca-2,4,7-triene under controlled conditions. This reaction can be carried out in the presence of a solvent such as dichloromethane at low temperatures to ensure selective bromination . Industrial production methods may involve the use of bromine sources like N-bromosuccinimide (NBS) in the presence of radical initiators to achieve high yields and purity .
Chemical Reactions Analysis
1-Bromotrideca-2,4,7-triene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under suitable conditions.
Addition Reactions: The conjugated diene system allows for 1,2- and 1,4-addition reactions with electrophiles like hydrogen bromide (HBr) and bromine (Br2).
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to yield alkanes and alkenes.
Common reagents used in these reactions include hydrogen bromide, bromine, and various nucleophiles. The major products formed depend on the reaction conditions and the specific reagents used .
Scientific Research Applications
1-Bromotrideca-2,4,7-triene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromotrideca-2,4,7-triene involves its ability to participate in electrophilic addition and substitution reactions. The bromine atom acts as a leaving group, facilitating the formation of carbocations that can undergo further chemical transformations. The conjugated diene system allows for resonance stabilization of intermediates, enhancing the compound’s reactivity .
Comparison with Similar Compounds
1-Bromotrideca-2,4,7-triene can be compared to other brominated dienes and trienes, such as:
1-Bromo-1,3-butadiene: Similar in reactivity but with a shorter carbon chain.
1-Bromo-1,3,5-hexatriene: Shares the conjugated diene system but differs in the number of double bonds and carbon atoms.
The uniqueness of this compound lies in its specific arrangement of double bonds and the presence of a bromine atom, which imparts distinct chemical properties and reactivity .
Properties
CAS No. |
85514-74-5 |
|---|---|
Molecular Formula |
C13H21Br |
Molecular Weight |
257.21 g/mol |
IUPAC Name |
1-bromotrideca-2,4,7-triene |
InChI |
InChI=1S/C13H21Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h6-7,9-12H,2-5,8,13H2,1H3 |
InChI Key |
JUYOVMQOGXLSCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CC=CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Butyl-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxaspiro[2.2]pentane](/img/structure/B14411178.png)
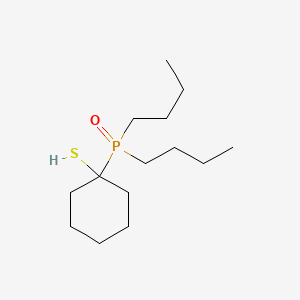

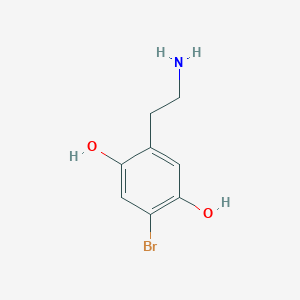
![2-[(Furan-2-yl)methoxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14411199.png)
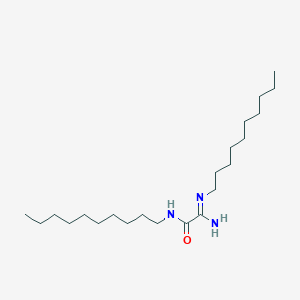
![N-[1-(3,4-Dichlorophenyl)non-1-EN-3-ylideneamino]-2,3,4,5,6-pentafluoro-aniline](/img/structure/B14411209.png)
![4-({2-[2,4-Dinitro-6-(trifluoromethyl)phenyl]ethyl}amino)benzonitrile](/img/structure/B14411212.png)
![1-Ethyl-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium perchlorate](/img/structure/B14411214.png)
![9-Methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene](/img/structure/B14411220.png)
![N-cyano-N'-[3-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14411228.png)
